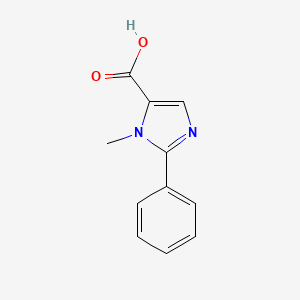

1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid

Beschreibung

1-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 1, a phenyl group at position 2, and a carboxylic acid moiety at position 5. Imidazole-based compounds are pivotal in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding, which enhances interactions with biological targets .

Eigenschaften

IUPAC Name |

3-methyl-2-phenylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-9(11(14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWWEKXBUXQAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylimidazole with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity, making the process more economically viable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid serves as a versatile intermediate for synthesizing more complex molecules. It can be employed in the development of new materials, catalysts, and pharmaceuticals. Its ability to form coordination complexes with metals also makes it useful in catalysis and material science.

Biology

The compound has shown significant biological activity, particularly as an enzyme inhibitor. Research indicates that 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid can inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase. This inhibition is crucial for reducing oxidative stress and managing conditions like gout and hyperuricemia.

Biological Activity Overview:

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its role as an enzyme inhibitor positions it as a candidate for developing drugs aimed at treating diseases associated with oxidative stress and inflammation. Additionally, studies have explored its anticancer properties, demonstrating efficacy against various cancer cell lines while exhibiting minimal toxicity to normal cells.

Case Studies:

- Anticancer Activity : In vitro studies on breast cancer cell lines (MDA-MB-231) showed that 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid significantly reduced cell viability while sparing normal breast cells (MCF-10A) .

- Enzyme Interaction : Molecular docking studies revealed strong binding affinities between the compound and xanthine oxidase, suggesting a mechanism for its inhibitory effects .

Environmental Impact and Green Chemistry

The synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid can be optimized using green chemistry principles, which aim to reduce waste and energy consumption during production. Techniques such as solvent-free reactions or the use of renewable resources are being explored to enhance sustainability in its synthesis.

Wirkmechanismus

The mechanism of action of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at positions 1, 2, and 5 of the imidazole or benzimidazole core. Notable examples include:

Key Observations :

- Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., compounds in ) exhibit higher melting points (>300°C) due to extended aromaticity and intermolecular hydrogen bonding, compared to imidazole analogs (e.g., 247–248°C in ) .

- Electron-Withdrawing Groups : Substituents like nitro (7e) or chloro (7d) on the phenyl ring enhance acidity and reactivity, which may improve binding to enzymatic targets .

- Fluorinated Derivatives : The trifluoroethyl group in introduces hydrophobicity and metabolic stability, advantageous in drug design .

Pharmacological Relevance

- IDO1 Inhibition: Benzimidazole-carboxamide derivatives (e.g., PZ1) show promise as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, critical in cancer immunotherapy .

- Antitumor Activity : Trimethoxyphenyl-substituted benzimidazoles () are explored for tubulin inhibition, leveraging the methoxy groups' role in π-stacking interactions .

Data Tables

Table 1: Thermal and Physical Properties

Biologische Aktivität

1-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antiviral properties, enzyme inhibition capabilities, and overall therapeutic potential, supported by data tables and case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of imidazole compounds, particularly against orthopoxviruses, including the Vaccinia virus. Research indicates that certain derivatives of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid exhibit high selectivity indices (SI), suggesting their efficacy as antiviral agents.

Key Findings

- Selectivity Index : One derivative showed a selectivity index (SI) of 919 against Vaccinia virus, indicating low cytotoxicity alongside high antiviral activity .

- Cytotoxicity : The compound's cytotoxicity was assessed using Vero cell cultures, revealing that some derivatives possess favorable profiles with IC50 values indicating effective antiviral action without significant toxicity .

Enzyme Inhibition

Another critical aspect of the biological activity of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production.

Inhibitory Potency

A series of studies have demonstrated that derivatives of this compound exhibit potent XO inhibitory activity:

- IC50 Values : Compounds derived from 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid showed IC50 values ranging from 0.003 μM to 1.2 μM, with some compounds comparable to established inhibitors like Febuxostat (IC50 = 0.01 μM) .

Structure-Activity Relationship (SAR)

The biological activities observed can be attributed to specific structural features of the imidazole derivatives. The presence of substituents on the phenyl ring significantly influences both antiviral and enzyme inhibitory activities.

| Compound | Substituent | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 4d | Hydroxyl | 0.003 | High |

| 4e | Hydroxyl | 0.003 | High |

| 4f | Hydroxyl | 0.006 | High |

| 2i | Trifluoromethyl | N/A | 919 |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity against cowpox and ectromelia viruses, revealing that certain derivatives not only inhibited viral replication but also showed promising selectivity indices .

- Xanthine Oxidase Inhibition : In vivo studies using a potassium oxonate-induced hyperuricemia model demonstrated that selected compounds significantly reduced serum uric acid levels, confirming their potential as therapeutic agents for gout management .

Q & A

Q. What are the key structural and physicochemical properties of 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid?

The compound has a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . Its structure includes a substituted imidazole ring with a methyl group at position 1, a phenyl group at position 2, and a carboxylic acid moiety at position 5. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly in pharmaceutical contexts .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves cyclization reactions or modifications of pre-functionalized imidazole cores. For example:

- Cyclocondensation : Reacting α-keto acids with amidines or urea derivatives under acidic conditions.

- Functionalization : Introducing substituents via alkylation (e.g., methyl groups) or coupling reactions (e.g., phenyl groups).

- Carboxylic Acid Formation : Oxidation of alcohol or aldehyde intermediates (e.g., using KMnO₄ or Jones reagent) .

Table 1 : Example Reaction Conditions for Imidazole Derivatives

| Reactants | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| α-Keto acid + Urea | HCl/EtOH | Reflux | 65–75 | |

| 5-Methylimidazole + PhBr | Pd(OAc)₂, Ligand | 80°C | 50–60 |

Q. How is purity assessed, and what impurities are critical to monitor?

- HPLC with UV Detection : Quantifies residual solvents, unreacted intermediates, and positional isomers.

- Mass Spectrometry (MS) : Identifies byproducts like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives , which are process-related impurities in pharmaceutical synthesis .

- Elemental Analysis : Validates stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

SHELXL (a crystallographic refinement program) is used to analyze single-crystal diffraction data. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data to resolve electron density maps.

- Twinned Data Handling : SHELXL’s robust algorithms manage twinning, common in imidazole derivatives due to planar symmetry .

- Hydrogen Bonding Analysis : Identifies interactions (e.g., carboxylic acid dimerization) influencing crystal packing .

Q. What strategies optimize the synthesis of derivatives for biological activity studies?

- Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridyl) to enhance solubility or target affinity.

- Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl or isopropyl) for improved membrane permeability .

- Computational Modeling : Use docking studies to predict binding modes with enzymes (e.g., cyclooxygenase or kinases) .

Q. How are analytical methods validated for detecting trace impurities in drug development?

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges.

- LC-MS/MS : Quantifies low-abundance impurities (e.g., propane-1,2-diol esters , controlled in pharmacopeial standards) at ppm levels .

- Method Robustness Testing : Vary HPLC parameters (column type, flow rate) to ensure reproducibility .

Q. What are the challenges in reconciling conflicting spectroscopic data for structural confirmation?

- NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to resolve crowded regions (e.g., aromatic protons).

- Crystallographic vs. Solution Data : Address discrepancies (e.g., tautomerism in solution vs. solid-state structures) via variable-temperature NMR .

- Contradictory IR Peaks : Cross-validate with computational vibrational frequency calculations (e.g., DFT) .

Methodological Notes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.